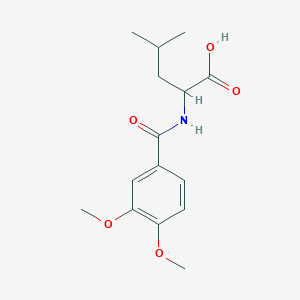

N-(3,4-dimethoxybenzoyl)leucine

Description

Properties

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9(2)7-11(15(18)19)16-14(17)10-5-6-12(20-3)13(8-10)21-4/h5-6,8-9,11H,7H2,1-4H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKDPZJOWUXOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-(3,4-dimethoxybenzoyl)leucine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with leucine derivatives. Key steps include:

- Acylation : Reacting 3,4-dimethoxybenzoyl chloride (synthesized via thionyl chloride treatment of 3,4-dimethoxybenzoic acid ) with leucine in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification : Use column chromatography with a gradient of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

- Critical Factors : Excess thionyl chloride (≥10 equiv.) ensures complete conversion to the acyl chloride, while temperature control (<40°C) prevents racemization of leucine .

Q. How can researchers confirm the structural integrity of N-(3,4-dimethoxybenzoyl)leucine using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for aromatic protons of the dimethoxybenzoyl group (δ 6.8–7.5 ppm, doublets) and leucine’s α-proton (δ 3.5–4.5 ppm, multiplet). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .

- ¹³C NMR : Confirm the carbonyl resonance (δ ~168 ppm) and methoxy carbons (δ ~56 ppm) .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 324.1684 (C₁₇H₂₄N₂O₅) with isotopic patterns matching chlorine-free synthesis .

Q. What analytical methods are suitable for quantifying N-(3,4-dimethoxybenzoyl)leucine in complex matrices (e.g., biological samples)?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile/0.1% trifluoroacetic acid) and detection at λ = 280 nm (aromatic absorption).

- Fluorescence Detection : If derivatized with a fluorophore (e.g., dansyl chloride), monitor excitation/emission at 340/525 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-(3,4-dimethoxybenzoyl)leucine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Solubility Issues : Use DMSO-d₆ solubility assays to confirm compound stability in biological buffers .

- Stereochemical Purity : Perform chiral HPLC to rule out racemization during synthesis, which can alter binding affinity .

- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls like kinase inhibitors .

Q. What strategies optimize the regioselective functionalization of the dimethoxybenzoyl group in N-(3,4-dimethoxybenzoyl)leucine?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-methoxy group, enabling halogenation or alkylation at the ortho position .

- Protection/Deprotection : Temporarily protect the leucine amine with Boc groups to avoid side reactions during benzoyl modification .

Q. How can computational modeling guide the design of N-(3,4-dimethoxybenzoyl)leucine analogs with enhanced target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with methoxy oxygens and hydrophobic contacts with leucine’s isobutyl group .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.